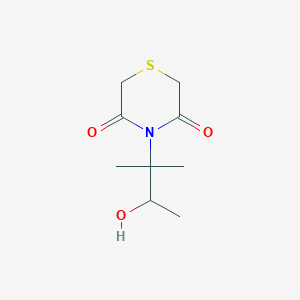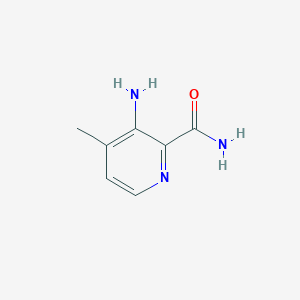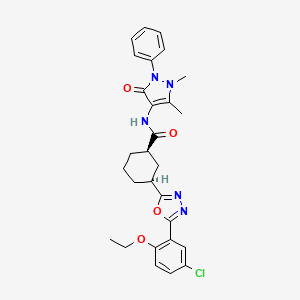
N6-Methyl-2-methylthioadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyl-2-methylthioadenosine is a modified nucleoside with the molecular formula C12H17N5O4S and a molecular weight of 327.36 g/mol . This compound is a derivative of adenosine, where the adenine base is modified with a methyl group at the N6 position and a methylthio group at the 2 position. It is known for its presence in various RNA molecules and plays a significant role in post-transcriptional modifications.
準備方法
Synthetic Routes and Reaction Conditions
N6-Methyl-2-methylthioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyladenosine and dimethyl carbonate . The reaction typically proceeds under mild conditions, with the presence of a base to facilitate the methylation and thiolation processes.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective modification of the adenine base. The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification techniques .
化学反応の分析
Types of Reactions
N6-Methyl-2-methylthioadenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, reverting to a simpler nucleoside.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides .
科学的研究の応用
N6-Methyl-2-methylthioadenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Biology: The compound is involved in the regulation of gene expression through its role in RNA modifications.
Medicine: Research has shown that this compound plays a role in various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of novel therapeutics and diagnostic tools.
作用機序
N6-Methyl-2-methylthioadenosine exerts its effects through post-transcriptional modifications of RNA. The methylation and thiolation of the adenine base influence RNA stability, splicing, and translation. . These interactions play a crucial role in regulating gene expression and cellular processes.
類似化合物との比較
Similar Compounds
N6-Methyladenosine: Similar to N6-Methyl-2-methylthioadenosine but lacks the methylthio group.
2-Methylthioadenosine: Lacks the N6-methyl group but contains the methylthio group.
Uniqueness
This compound is unique due to the presence of both the N6-methyl and 2-methylthio groups. This dual modification provides distinct chemical and biological properties, making it a valuable compound for studying RNA modifications and their effects on cellular functions .
特性
分子式 |
C12H17N5O4S |
|---|---|
分子量 |
327.36 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
PHFMCMDFWSZKGD-IOSLPCCCSA-N |
異性体SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


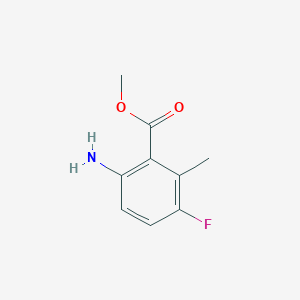
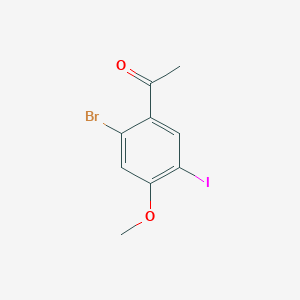

![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
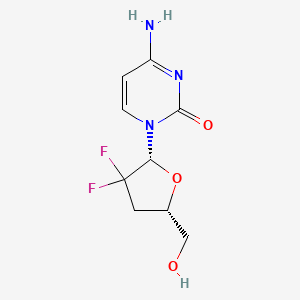
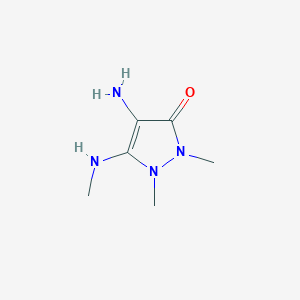
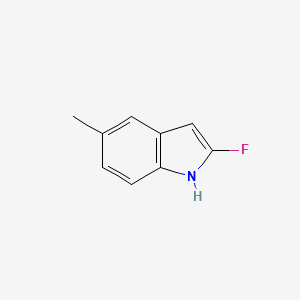
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
